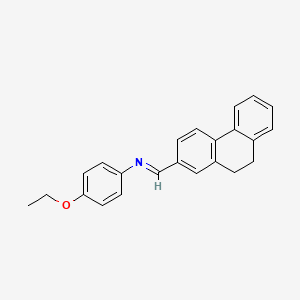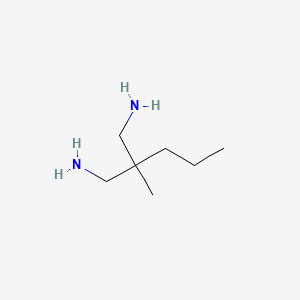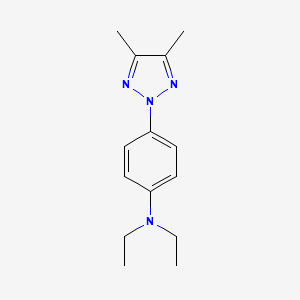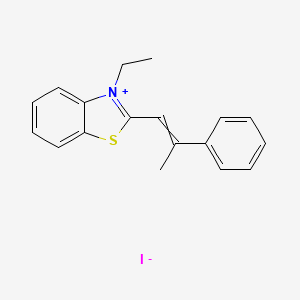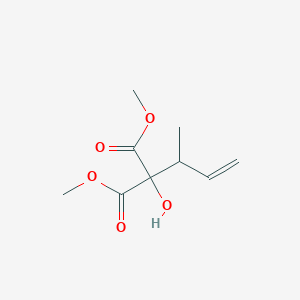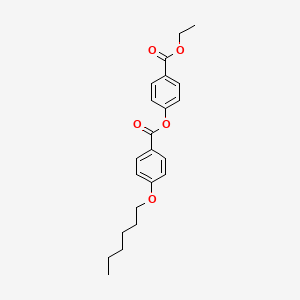
4-(Ethoxycarbonyl)phenyl 4-(hexyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Ethoxycarbonyl)phenyl 4-(hexyloxy)benzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethoxycarbonyl group attached to a phenyl ring, which is further connected to a hexyloxybenzoate moiety. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyl)phenyl 4-(hexyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-(ethoxycarbonyl)phenol and 4-(hexyloxy)benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Ethoxycarbonyl)phenyl 4-(hexyloxy)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are often employed.
Major Products
Hydrolysis: Yields 4-(ethoxycarbonyl)phenol and 4-(hexyloxy)benzoic acid.
Reduction: Produces 4-(ethoxycarbonyl)phenyl 4-(hexyloxy)benzyl alcohol.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Ethoxycarbonyl)phenyl 4-(hexyloxy)benzoate has been extensively used in scientific research due to its versatile applications:
Chemistry: Utilized as a building block in the synthesis of liquid crystalline materials and polymers.
Biology: Employed in the development of fluorescent probes for enzyme activity monitoring.
Medicine: Investigated for its potential use in photodynamic therapy as a photosensitizer.
Industry: Used in the production of advanced materials for liquid crystal displays and photolithography.
Wirkmechanismus
The mechanism of action of 4-(Ethoxycarbonyl)phenyl 4-(hexyloxy)benzoate varies depending on its application:
Photolithography: The compound undergoes a photoreaction upon exposure to UV light, leading to the formation of a crosslinked polymer.
Enzyme Activity Monitoring: Acts as a fluorescent probe that binds to the enzyme, causing a change in fluorescence intensity.
Photodynamic Therapy: Activated by light, leading to the formation of reactive oxygen species that induce cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Ethoxycarbonyl)phenylboronic acid: Another ester with similar structural features but different functional groups.
4-(Hexyloxy)benzoic acid: Shares the hexyloxybenzoate moiety but lacks the ethoxycarbonyl group.
Uniqueness
4-(Ethoxycarbonyl)phenyl 4-(hexyloxy)benzoate is unique due to its combination of the ethoxycarbonyl and hexyloxybenzoate groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of liquid crystalline materials and as a multifunctional reagent in various scientific applications.
Eigenschaften
CAS-Nummer |
90233-57-1 |
|---|---|
Molekularformel |
C22H26O5 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
(4-ethoxycarbonylphenyl) 4-hexoxybenzoate |
InChI |
InChI=1S/C22H26O5/c1-3-5-6-7-16-26-19-12-8-18(9-13-19)22(24)27-20-14-10-17(11-15-20)21(23)25-4-2/h8-15H,3-7,16H2,1-2H3 |
InChI-Schlüssel |
BUTLXTZFRSKPEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


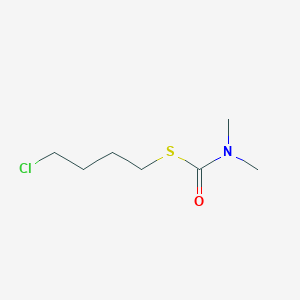
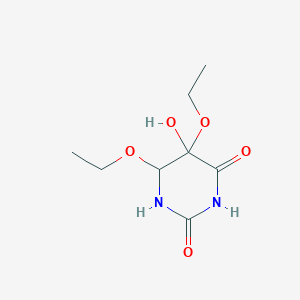

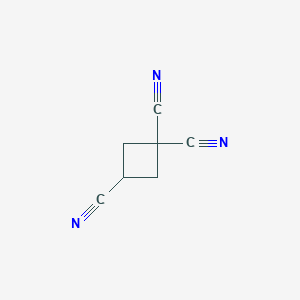
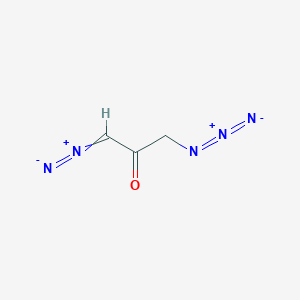
![Propanedinitrile, [1,1'-biphenyl]-4-yl-](/img/structure/B14370885.png)
![5,6-Dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile](/img/structure/B14370889.png)
![Methyl 4-[(6-chloro-9h-purin-9-yl)methyl]benzoate](/img/structure/B14370893.png)
